2',4-Difluoro-[1,1'-biphenyl]-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-(2-fluorophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGGIBYOGGRCCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673374 | |
| Record name | 2',4-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214341-66-8 | |
| Record name | 2',4-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 ,4 Difluoro 1,1 Biphenyl 3 Ol
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. youtube.com For 2',4'-Difluoro-[1,1'-biphenyl]-3-ol, the primary disconnection is the central carbon-carbon single bond of the biphenyl (B1667301) system. This bond can be formed through various cross-coupling reactions.
This leads to two main retrosynthetic approaches:
Approach A: Suzuki-Miyaura Coupling. This approach involves disconnecting the biphenyl bond to a halogenated phenol (B47542) derivative and a difluorophenylboronic acid, or vice versa. The choice of which ring bears the boronic acid and which bears the halide can influence reaction efficiency and the availability of starting materials.
Approach B: Alternative Cross-Coupling Reactions. Other palladium-catalyzed reactions such as Stille, Heck, Hiyama, or Ullmann couplings can also be considered for the key C-C bond formation. unblog.frwikipedia.orgnih.gov
Approach C: Directed Ortho Metalation (DoM). This strategy involves the use of a directing group to facilitate lithiation at a specific ortho position on one of the aromatic rings, followed by reaction with an appropriate electrophile to form the biphenyl linkage. wikipedia.orgnih.govslideshare.net
Precursor Synthesis and Functional Group Interconversions
The success of any synthetic route to 2',4'-Difluoro-[1,1'-biphenyl]-3-ol relies on the efficient preparation of the necessary precursors. These precursors are typically substituted benzene (B151609) derivatives that will be coupled to form the final biphenyl structure.
Key precursors for the Suzuki-Miyaura approach include:
Aryl Halides: Such as 3-bromo- (B131339) or 3-iodophenol. The hydroxyl group may need to be protected during the coupling reaction to prevent interference.
Arylboronic Acids: Specifically, 2,4-difluorophenylboronic acid. This can be synthesized from 1-bromo-2,4-difluorobenzene (B57218) via lithiation followed by reaction with a trialkyl borate.
Functional group interconversions are often necessary. For instance, a methoxy (B1213986) group can serve as a protected form of the hydroxyl group and can be deprotected in a later step. Similarly, other functional groups might be used to direct lithiation in DoM strategies and then later converted to the desired substituent.
Carbon-Carbon Bond Formation Strategies
The formation of the biphenyl C-C bond is the cornerstone of the synthesis. Several powerful methods are available, with palladium-catalyzed cross-coupling reactions being the most prominent.
Palladium-Catalyzed Cross-Coupling Reactionsunblog.frwikipedia.orgnih.govnih.govslideshare.netuwindsor.caresearchgate.netlibretexts.org
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds due to their high efficiency, functional group tolerance, and predictable regioselectivity.
Suzuki-Miyaura Coupling Protocols for Biphenyl Scaffold Constructionunblog.frnih.govslideshare.netuwindsor.ca
The Suzuki-Miyaura coupling is one of the most widely used methods for constructing biphenyl linkages. libretexts.orgyoutube.com It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org
For the synthesis of 2',4'-Difluoro-[1,1'-biphenyl]-3-ol, a potential Suzuki-Miyaura coupling strategy would involve the reaction of a protected 3-halophenol with 2,4-difluorophenylboronic acid.
Table 1: Example Suzuki-Miyaura Reaction Components
| Component | Example | Role |
| Aryl Halide | 1-Bromo-3-(methoxymethoxy)benzene | Electrophile |
| Boronic Acid | 2,4-Difluorophenylboronic acid | Nucleophile |
| Palladium Catalyst | Pd(PPh3)4 | Catalyst |
| Base | Na2CO3 or K2CO3 | Activates boronic acid |
| Solvent | Toluene/Ethanol/Water | Reaction medium |
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially when dealing with electronically demanding or sterically hindered substrates. nih.gov The presence of the fluorine atoms on one of the rings can influence the electronic properties and reactivity of the coupling partners. nih.gov
Alternative Cross-Coupling Reactions (e.g., Heck, Stille, Hiyama, Ullmann)unblog.frwikipedia.orgnih.gov
While the Suzuki-Miyaura coupling is often the method of choice, other cross-coupling reactions can also be employed for the synthesis of 2',4'-Difluoro-[1,1'-biphenyl]-3-ol.
Stille Coupling: This reaction pairs an organotin compound with an organohalide. It is known for its tolerance of a wide range of functional groups, but the toxicity of the tin reagents is a significant drawback.
Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene. While not a direct route to biphenyls, it can be used to synthesize precursors.
Hiyama Coupling: This involves the coupling of an organosilane with an organohalide and requires activation with a fluoride (B91410) source.
Ullmann Coupling: A classical method that typically involves the copper-mediated coupling of two aryl halides. Modern variations often use palladium or nickel catalysts.
Table 2: Comparison of Alternative Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Key Features |
| Stille | Organotin | Tolerant of many functional groups, toxic reagents |
| Heck | - | Forms C-C bonds with alkenes |
| Hiyama | Organosilane | Requires fluoride activation |
| Ullmann | - | Often requires harsh conditions, can be copper-mediated |
Directed Ortho Metalation (DoM) Approaches to Substituted Biphenyls
Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgnih.govslideshare.net This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. wikipedia.org The resulting aryllithium species can then react with an electrophile to introduce a substituent. wikipedia.org
For the synthesis of 2',4'-Difluoro-[1,1'-biphenyl]-3-ol, a DoM approach could involve the lithiation of a suitably protected 3-substituted phenol derivative. The directing group would guide the metalation to the C2 or C4 position. Subsequent reaction with a 2,4-difluorophenyl-containing electrophile, or a Suzuki-Miyaura cross-coupling of the in situ generated aryllithium after transmetalation to a boron species, can then form the desired biphenyl linkage. nih.gov
The choice of the directing group is critical and can influence the efficiency and regioselectivity of the metalation. Common directing groups include amides, carbamates, and methoxy groups. wikipedia.orguwindsor.ca The combination of DoM with cross-coupling reactions provides a versatile and powerful approach to constructing highly substituted biphenyls with precise control over the substitution pattern. nih.gov
Selective Introduction of Fluorine Atoms onto Biphenyl Scaffolds
While the use of pre-fluorinated building blocks is often more efficient, methods for the selective introduction of fluorine onto a pre-existing biphenyl scaffold are of significant interest. Direct C-H fluorination is a powerful strategy that avoids the need for pre-functionalized substrates. beilstein-journals.org
One approach is directed C-H fluorination, where a directing group on the biphenyl molecule guides the fluorinating agent to a specific position. For example, ketones can act as directing groups, enabling β- or γ-fluorination. beilstein-journals.org The reactivity and selectivity of these radical-based fluorinations are influenced by factors such as homolytic C-H bond dissociation enthalpy and polarity matching. beilstein-journals.org
Electrophilic fluorination is another key method, often employing reagents like Selectfluor (F-TEDA-BF₄). youtube.comharvard.edu These reactions typically proceed via an electrophilic aromatic substitution mechanism. youtube.com For the synthesis of 2',4'-Difluoro-[1,1'-biphenyl]-3-ol, one could envision the selective fluorination of 3-hydroxybiphenyl. However, controlling the regioselectivity to obtain the desired 2',4'-difluoro pattern on the correct ring would be a significant challenge due to the activating nature of the hydroxyl group. The development of catalysts that can provide high selectivity for a broad range of substrates remains an active area of research. harvard.edu
Table 2: Reagents for Electrophilic Fluorination
| Reagent | Chemical Name | Key Features | Reference |
| Selectfluor | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | User-friendly, commercially available, effective for a wide range of substrates. | harvard.edu |
| N-Fluorobenzenesulfonimide (NFSI) | N-Fluorobenzenesulfonimide | Can act as an atomic source of fluorine in radical reactions. | nsf.gov |
Phenolic Hydroxyl Group Introduction and Manipulation
The introduction of a hydroxyl group onto the biphenyl core is a critical step in the synthesis of 2',4'-Difluoro-[1,1'-biphenyl]-3-ol. Several strategies can be employed to achieve this transformation.
A plausible route involves the Suzuki-Miyaura cross-coupling of a (3-methoxyphenyl)boronic acid with a 1-halo-2,4-difluorobenzene, followed by demethylation of the resulting methoxybiphenyl to yield the desired phenol. This approach benefits from the wide availability of substituted boronic acids and the high efficiency of the Suzuki-Miyaura reaction.
Another powerful method for introducing a hydroxyl group is the Baeyer-Villiger oxidation. organic-chemistry.orgwikipedia.org This reaction converts a ketone to an ester through treatment with a peroxyacid, such as m-CPBA, or hydrogen peroxide. sigmaaldrich.com For the synthesis of 2',4'-Difluoro-[1,1'-biphenyl]-3-ol, a precursor ketone, 1-(2',4'-difluoro-[1,1'-biphenyl]-3-yl)ethan-1-one, could be oxidized to the corresponding acetate (B1210297) ester, which can then be hydrolyzed to the phenol. The regioselectivity of the Baeyer-Villiger oxidation is predictable, with the migratory aptitude of the aryl group being a key factor. organic-chemistry.org
Nucleophilic aromatic substitution (SNA) offers a more direct route to the phenol, where a leaving group on the aromatic ring is displaced by a hydroxide (B78521) or alkoxide nucleophile. youtube.com This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com In the case of a difluorobiphenyl, the fluorine atoms themselves can act as leaving groups under certain conditions, or they can activate another leaving group for substitution. osti.gov
Optimization of Reaction Conditions and Process Efficiency
The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. For the key C-C bond-forming step, such as the Suzuki-Miyaura coupling, several factors can be fine-tuned to maximize yield and purity.
Catalyst and Ligand Selection: The choice of palladium catalyst and the associated ligand is crucial, especially for coupling sterically hindered substrates. organic-chemistry.orgnih.gov Bulky, electron-rich phosphine (B1218219) ligands often enhance the catalytic activity. libretexts.org Robust acenaphthoimidazolylidene palladium complexes have shown high efficiency in Suzuki-Miyaura couplings of sterically hindered partners. organic-chemistry.org
Base and Solvent: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura reaction. libretexts.org A variety of bases can be used, including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., t-BuOK). The choice of solvent also significantly impacts the reaction rate and outcome, with common options including toluene, THF, dioxane, and aqueous mixtures. numberanalytics.com
Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can increase reaction rates but may also lead to the formation of byproducts. numberanalytics.com Automated feedback systems in microfluidic reactors have been used to efficiently optimize these continuous variables. researchgate.net
Table 3: Optimization Parameters for Suzuki-Miyaura Coupling
| Parameter | Options | Effect on Reaction | References |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | Affects activity, stability, and turnover number. | libretexts.org |
| Ligand | Phosphines (e.g., PPh₃), N-Heterocyclic Carbenes (NHCs) | Influences catalyst activity and stability, crucial for hindered substrates. | organic-chemistry.orgnih.govlibretexts.org |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | Activates the organoboron species for transmetalation. | organic-chemistry.orglibretexts.org |
| Solvent | Toluene, THF, Dioxane, Water/Organic mixtures | Affects solubility of reactants and catalyst, influences reaction rate. | numberanalytics.com |
| Temperature | Room temperature to reflux | Impacts reaction rate and selectivity. | numberanalytics.com |
For Ullmann-type reactions, optimization involves selecting the appropriate copper source (e.g., CuI, CuO nanoparticles), ligand (e.g., N-methylglycine), base (e.g., K₃PO₄, Cs₂CO₃), and solvent (e.g., DMSO, DMF). mdpi.comacs.org The development of milder reaction conditions, including room temperature protocols, has significantly improved the utility of this classic transformation. acs.org
Chemical Reactivity and Derivatization Studies of 2 ,4 Difluoro 1,1 Biphenyl 3 Ol
Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. ucla.edu In 2',4'-Difluoro-[1,1'-biphenyl]-3-ol, the sites of electrophilic attack are directed by the activating and deactivating effects of the existing substituents. The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the fluorine atoms are deactivating due to their high electronegativity, which withdraws electron density from the ring through the inductive effect, yet they also direct ortho and para due to lone pair donation (resonance).
The combined influence of these substituents determines the regioselectivity of EAS reactions such as halogenation, nitration, and sulfonation. For instance, in halogenation reactions, which typically require a Lewis acid catalyst for less reactive substrates, the positions ortho and para to the strongly activating hydroxyl group are the most likely sites of substitution. wikipedia.org Similarly, nitration, achieved with a mixture of nitric and sulfuric acids, and sulfonation, using fuming sulfuric acid, are expected to follow the same regiochemical preference. ucla.edu
Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are also subject to these directing effects. wikipedia.org However, the presence of the deactivating fluorine atoms may necessitate harsher reaction conditions. It is also important to consider that Friedel-Crafts alkylations can be reversible. wikipedia.org
Nucleophilic Substitution Reactions (e.g., Replacement of Fluorine)
The replacement of fluorine atoms on the aromatic ring via nucleophilic aromatic substitution (SNA) is generally challenging due to the high strength of the carbon-fluorine bond. researchgate.net The poor nucleophilicity and high basicity of the fluoride (B91410) ion make nucleophilic fluorination via substitution a significant synthetic hurdle, often requiring harsh conditions or specialized reagents. ucla.eduucla.edu While methods for nucleophilic fluorine substitution have been developed, they often involve activated systems or specific catalysts. nih.gov For 2',4'-Difluoro-[1,1'-biphenyl]-3-ol, the fluorine atoms are not part of a highly electron-deficient ring system, which would make them more susceptible to nucleophilic attack. Therefore, direct replacement of the fluorine atoms is not a readily accessible reaction pathway under standard nucleophilic substitution conditions. In the context of its closely related derivative, diflunisal (B1670566), the difluorophenyl group is noted to be metabolically stable, with the fluorine atoms not being displaced. nih.govdrugbank.com
Transformations of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site for the derivatization of 2',4'-Difluoro-[1,1'-biphenyl]-3-ol. Its reactivity allows for the formation of ethers and esters, as well as participation in oxidation reactions.
The phenolic hydroxyl group can be readily converted into an ether or an ester. Etherification, or O-alkylation, involves the reaction of the phenoxide ion (formed by treating the phenol (B47542) with a base) with an alkyl halide. Esterification, or O-acylation, can be achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640), often in the presence of a base or catalyst.
In studies of diflunisal, the corresponding salicylic (B10762653) acid derivative, the formation of glucuronide conjugates at both the phenolic hydroxyl and carboxylic acid groups is a major metabolic pathway. nih.govijclinmedcasereports.com This represents a biological etherification (glucuronidation) of the phenolic hydroxyl group. The synthesis of various amide and ester derivatives of diflunisal, primarily through reactions involving the carboxylic acid and phenolic hydroxyl groups, has been explored to develop new therapeutic agents. nih.govnih.gov For example, forty amide derivatives of diflunisal were synthesized, demonstrating the accessibility of this functional group for modification. nih.gov
Table 1: Examples of Derivatization of the Phenolic Hydroxyl Group in Diflunisal
| Derivative Type | Reactant/Reaction Type | Reference |
| Phenolic Glucuronide | UDP-glucuronosyltransferase (in vivo) | nih.govijclinmedcasereports.com |
| Acetate (B1210297) Ester | Acetic Anhydride | lookchem.com |
| Amide Derivatives | Multi-step synthesis involving the carboxyl group and other reagents | nih.gov |
This data is based on the reactivity of the closely related compound, diflunisal.
Functionalization at Other Positions of the Biphenyl System
Functionalization at other positions of the biphenyl system of 2',4'-Difluoro-[1,1'-biphenyl]-3-ol can be achieved through various synthetic strategies. One of the most common methods for creating the biphenyl linkage itself is the Suzuki coupling reaction, which provides a versatile route to substituted biphenyls. google.com For instance, the synthesis of diflunisal and its derivatives often employs a Suzuki coupling between a substituted arylboronic acid and a halogenated salicylic acid derivative. nih.govgoogle.com
The synthesis of diflunisal has also been achieved through a multi-step process starting from 2,4-difluoroaniline, involving diazotization, condensation with anisole, hydrolysis, and finally carboxylation. lookchem.com Another route involves the Friedel-Crafts acylation of 2,4-difluorobiphenyl, followed by oxidation and hydrolysis. lookchem.com These synthetic routes highlight the chemical handles available for introducing further functionality onto the biphenyl scaffold.
Table 2: Synthetic Approaches to the Functionalized Biphenyl Core of Diflunisal
| Synthetic Strategy | Key Reaction | Starting Materials | Reference |
| Suzuki Coupling | Palladium-catalyzed cross-coupling | 2,4-Difluorophenylboronic acid and 5-halosalicylic acid | google.com |
| Multi-step Linear Synthesis | Diazotization, Friedel-Crafts acylation, Oxidation | 2,4-Difluoroaniline, Benzene (B151609) | google.com |
| One-pot Synthesis | Iron and Titanium co-catalyzed coupling | 2,4-Difluorophenyl magnesium halide and 5-halosalicylic acid | google.com |
This data is based on the synthesis of the closely related compound, diflunisal.
Mechanistic Investigations of Key Reaction Pathways
The mechanisms of the key reaction pathways involving 2',4'-Difluoro-[1,1'-biphenyl]-3-ol are well-established in the field of organic chemistry.
Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. ucla.edu The electrophile attacks the π-electron system of the aromatic ring, leading to the formation of this intermediate. A subsequent deprotonation step restores the aromaticity of the ring. The rate-determining step is typically the initial attack of the electrophile.
Nucleophilic Aromatic Substitution: The SNA mechanism for the replacement of a leaving group like fluorine on an aromatic ring can proceed through two main pathways: the SNAr (addition-elimination) mechanism and the benzyne (B1209423) mechanism. The SNAr mechanism is favored when the ring is activated by electron-withdrawing groups and involves the formation of a Meisenheimer complex. Given the electronic nature of 2',4'-Difluoro-[1,1'-biphenyl]-3-ol, this pathway is unlikely without further activation.
Etherification and Esterification: The etherification of the phenolic hydroxyl group typically follows an SN2 mechanism, where the phenoxide ion acts as a nucleophile. Esterification with an acyl chloride or anhydride proceeds via a nucleophilic acyl substitution mechanism.
Suzuki Coupling: The catalytic cycle of the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the precise structural details of 2',4'-Difluoro-[1,1'-biphenyl]-3-ol, offering insights into its proton, carbon, and fluorine environments.
High-Resolution ¹H and ¹³C NMR Analysis
The ¹H NMR spectrum would be expected to show a complex pattern of signals in the aromatic region, typically between 6.5 and 8.0 ppm. The protons on the two phenyl rings would exhibit distinct chemical shifts and coupling patterns due to the influence of the hydroxyl and fluorine substituents. The hydroxyl proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
In the ¹³C NMR spectrum, the presence of two phenyl rings would result in 12 distinct signals under ideal conditions. The carbons directly bonded to the fluorine atoms would show characteristic splitting due to C-F coupling. The carbon bearing the hydroxyl group (C-3) and the carbons at the biphenyl (B1667301) linkage (C-1 and C-1') would also have unique chemical shifts.
Predicted ¹H NMR Chemical Shifts for 2',4'-Difluoro-[1,1'-biphenyl]-3-ol This table is based on predictive models and analysis of similar compounds, as direct experimental data is not available.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | ~7.30 | d |
| H-4 | ~7.10 | dd |
| H-5 | ~7.40 | t |
| H-6 | ~7.00 | d |
| H-3' | ~6.90 | ddd |
| H-5' | ~6.85 | ddd |
| H-6' | ~7.20 | td |
Predicted ¹³C NMR Chemical Shifts for 2',4'-Difluoro-[1,1'-biphenyl]-3-ol This table is based on predictive models and analysis of similar compounds, as direct experimental data is not available.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | ~130 |
| C-2 | ~115 |
| C-3 | ~155 |
| C-4 | ~120 |
| C-5 | ~130 |
| C-6 | ~118 |
| C-1' | ~125 |
| C-2' | ~160 (d, ¹JCF) |
| C-3' | ~105 (dd, ²JCF) |
| C-4' | ~162 (d, ¹JCF) |
| C-5' | ~112 (dd, ²JCF) |
Fluorine NMR (¹⁹F NMR) for Detailed Fluorine Environment Assessment
¹⁹F NMR spectroscopy is a highly sensitive technique for directly probing the fluorine atoms within the molecule. For 2',4'-Difluoro-[1,1'-biphenyl]-3-ol, two distinct signals would be expected, one for the fluorine at the 2'-position and another for the fluorine at the 4'-position. The chemical shifts and coupling constants (both H-F and F-F) would provide valuable information about the electronic environment and spatial proximity of the fluorine atoms. The analysis of ¹⁹F NMR is crucial for confirming the substitution pattern of the fluorinated ring. rsc.org
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)
Multi-dimensional NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C signals and providing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks within each aromatic ring, helping to trace the connectivity of the protons.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Would establish direct one-bond correlations between protons and their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is critical for assigning quaternary carbons and confirming the connectivity between the two phenyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule, particularly the dihedral angle between the two phenyl rings.
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) would be employed to study the compound in its solid form, providing insights into its crystalline packing and the presence of different polymorphic or amorphous forms. This technique can reveal information about intermolecular interactions and conformational differences that are not observable in solution-state NMR.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is essential for confirming the molecular weight and elemental composition of 2',4'-Difluoro-[1,1'-biphenyl]-3-ol. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula (C₁₂H₈F₂O).
The fragmentation pattern observed in the mass spectrum would offer structural information. Key fragmentation pathways would likely involve the cleavage of the biphenyl bond and the loss of small neutral molecules such as CO, HF, or H₂O. The analysis of these fragments helps to piece together the structure of the original molecule.
Predicted Mass Spectrometry Fragmentation for 2',4'-Difluoro-[1,1'-biphenyl]-3-ol This table is based on general fragmentation patterns of aromatic compounds and is predictive in nature.
| m/z | Possible Fragment | Description |
|---|---|---|
| 206.05 | [C₁₂H₈F₂O]⁺ | Molecular Ion |
| 186.05 | [C₁₂H₇FO]⁺ | Loss of HF |
| 178.06 | [C₁₂H₈F₂]⁺ | Loss of O |
| 157.04 | [C₁₁H₆F]⁺ | Loss of CO and HF |
| 133.05 | [C₉H₆F]⁺ | Further fragmentation |
| 115.00 | [C₇H₄F]⁺ | Fragmentation of fluorophenyl ring |
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in the molecule and can also be sensitive to conformational changes. nih.gov
The FT-IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C-H stretching vibrations for the aromatic rings would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings would give rise to several bands in the 1400-1600 cm⁻¹ region. The C-F stretching vibrations are expected to produce strong absorptions in the 1100-1300 cm⁻¹ region. The C-O stretching vibration of the phenol (B47542) would also be present in the spectrum.
Raman spectroscopy , being complementary to FT-IR, would also reveal characteristic vibrations. Aromatic ring breathing modes are often strong in Raman spectra. The information from both techniques can be combined to obtain a more complete vibrational assignment.
Predicted Vibrational Frequencies for 2',4'-Difluoro-[1,1'-biphenyl]-3-ol This table is based on typical vibrational frequencies for the functional groups present.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |
|---|---|---|
| O-H Stretch | 3200 - 3600 | FT-IR |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, Raman |
| C-F Stretch | 1100 - 1300 | FT-IR |
| C-O Stretch | 1200 - 1300 | FT-IR |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
The electronic absorption and emission characteristics of biphenyl derivatives are governed by the π-conjugated system of the two aromatic rings. The introduction of fluorine atoms and a hydroxyl group, as in 2',4-Difluoro-[1,1'-biphenyl]-3-ol, can modulate these properties.
Studies on related fluorinated biphenyl compounds show that they typically exhibit strong absorption in the ultraviolet region. For instance, the parent compound, 2,4-difluorobiphenyl, is used in the preparation of light-excitable iridium(III) complexes, indicating its role as a chromophore. chemicalbook.com The absorption spectra of such compounds are influenced by the electronic transitions between molecular orbitals, primarily π-π* transitions. The exact position of the maximum absorption (λ_max) and the molar absorptivity (ε) are sensitive to the solvent environment. researchgate.net
Fluorescence in these molecules arises from the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). A slight change in the position of the maximum emission wavelength can be observed with varying solvent polarity due to the rigidity of the biphenyl structure. researchgate.net The difference between the absorption and emission maxima, known as the Stokes shift, is also an important characteristic. While specific data for this compound is not abundant, the photophysical parameters can be inferred from similar structures.
Table 1: Representative Photophysical Data for Analogous Fluorinated Biphenyl Systems
| Property | Observation | Reference |
|---|---|---|
| Absorption (UV-Vis) | Strong absorption in the UV range due to π-π* transitions. | researchgate.netmiami.edu |
| Emission (Fluorescence) | Emission from the lowest singlet excited state (S₁). | researchgate.netmiami.edu |
| Solvent Effects | Minor shifts in absorption and emission maxima with solvent polarity. | researchgate.net |
| Stokes Shift | A notable energy difference between the maxima of absorption and fluorescence spectra. | miami.edu |
This table is illustrative, based on the general behavior of fluorinated biphenyls, as specific spectral data for this compound is not detailed in the provided search results.
X-ray Crystallography and Single Crystal Diffraction Studies
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in a crystal, offering precise details on bond lengths, angles, and intermolecular interactions that dictate the solid-state architecture.
The crystal system and space group are fundamental parameters describing the symmetry of a crystal lattice. For fluorinated biphenyl derivatives, these parameters can vary significantly based on the substitution pattern. For example, a related compound, 2′,5′-difluoro-1,1':4′,1′′-terphenyl, crystallizes in the monoclinic system with the space group P21/c. nih.gov Another example, dilithium (B8592608) biphenyl-4,4′-disulfonate dihydrate, also crystallizes in the monoclinic system with the P21/c space group. nih.gov While the specific crystal system and space group for this compound are not explicitly stated in the provided results, analysis of similar compounds suggests that monoclinic systems are common for this class of molecules. nih.govresearchgate.netresearchgate.net
Table 2: Crystallographic Data for Representative Fluorinated Biphenyl Analogs
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| 2′,5′-difluoro-1,1':4′,1′′-terphenyl | Monoclinic | P21/c | nih.gov |
| Dilithium biphenyl-4,4′-disulfonate dihydrate | Monoclinic | P21/c | nih.gov |
| (DBTMIm)₂(CoBr₄) | Monoclinic | C2/c | researchgate.net |
| C₃₄H₂₄F₂O₂ Chalcone | Monoclinic | P2₁/c | researchgate.net |
This table presents data for analogous compounds to illustrate common crystallographic features.
Detailed analysis of the molecular geometry reveals key structural parameters. The inter-ring C-C bond length and the torsion angle (dihedral angle) between the two phenyl rings are particularly important in defining the conformation of biphenyl derivatives. In the solid state, 2,2'-difluorobiphenyl (B165479) adopts a conformation where the two ring normals are at an angle of 58° to each other. researchgate.net
The bond lengths involving fluorine atoms (C-F) are typically in the range of 1.35-1.37 Å. nih.govresearchgate.net The C=C bonds within the aromatic rings and the C-O bond of the hydroxyl group will have lengths consistent with standard values for sp²-hybridized carbons and phenols, respectively. Bond angles within the phenyl rings are expected to be close to 120°, with some distortion due to the substituents.
Table 3: Selected Bond Parameters from Analogous Crystal Structures
| Parameter | Typical Value (Å or °) | Context/Compound | Reference |
|---|---|---|---|
| C-F Bond Length | 1.366 Å | 2′,4,4′′,5′-tetrafluoro-1,1':4′,1′′-terphenyl | nih.gov |
| C-F Bond Length | 1.356 Å | 2′,5′-difluoro-1,1':4′,1′′-terphenyl | nih.gov |
| Inter-ring Torsion Angle | 58° | 2,2'-difluorobiphenyl | researchgate.net |
| Inter-ring Torsion Angle | 89.93(5)° | 2′,5′-difluro-4,4′′-diphenoxy-1,1:4′,1′′-terphenyl | nih.gov |
| C-C-C Angle (in ring) | ~120° | General Aromatic Systems | researchgate.netresearchgate.net |
This table provides representative values from related structures to indicate expected geometric parameters.
The crystal packing of this compound is stabilized by a network of non-covalent interactions. The presence of fluorine atoms facilitates weak C-H···F hydrogen bonds, which are significant in directing the supramolecular assembly. nih.govrsc.org These interactions involve a hydrogen atom bonded to a carbon and a fluorine atom of an adjacent molecule, with typical H···F distances around 2.6 Å. nih.gov
Furthermore, the aromatic rings enable π-π stacking interactions, where the electron-rich π systems of adjacent biphenyl molecules align. These interactions can be face-to-face or, more commonly, parallel-displaced. nih.govnih.gov The centroid-to-centroid distances in such interactions are typically in the range of 3.4 to 3.9 Å. researchgate.netresearchgate.net The interplay of these varied intermolecular forces, from strong hydrogen bonds to weaker C-H···F and π-π interactions, defines the final, stable crystal structure. rsc.org
Table 4: Common Intermolecular Interactions in Fluorinated Aromatic Crystals
| Interaction Type | Description | Typical Distances/Geometries | Reference |
|---|---|---|---|
| C-H···F | A weak hydrogen bond between a C-H donor and a fluorine acceptor. | H···F: ~2.5 - 2.6 Å; C-H···F angle: >120° | nih.govresearchgate.net |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Centroid-centroid distance: ~3.4 - 3.9 Å | nih.govnih.govresearchgate.net |
| O-H···O/F | Strong hydrogen bonds involving the hydroxyl group. | Plays a dominant role in packing where present. | researchgate.net |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2',4-Difluoro-[1,1'-biphenyl]-3-ol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular geometry and electronic properties of chemical systems. nih.govnist.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For this compound, geometry optimization is typically performed using a functional like B3LYP combined with a basis set such as 6-311+G* to accurately model the system. nih.gov This process determines the lowest energy arrangement of the atoms, providing key structural parameters.
Theoretical calculations for related difluorinated biphenyl (B1667301) compounds have shown excellent agreement with experimental data obtained from single-crystal X-ray diffraction (SC-XRD). nih.gov For instance, a DFT study on similar molecules successfully predicted bond lengths and dihedral angles. nih.gov Applying this methodology to this compound would yield a similarly precise three-dimensional structure. The resulting optimized geometry is the foundation for all further computational analyses.
Table 1: Illustrative Optimized Geometric Parameters for a Difluorobiphenyl Analog (Note: Data is based on the analogous compound 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE) as a representative example.) nih.gov
| Parameter | Bond/Angle | Calculated Value | Experimental Value |
| Bond Length (Å) | C1-C7 | 1.490 | 1.492 |
| Bond Length (Å) | C3-F1 | 1.355 | 1.361 |
| Bond Length (Å) | C4-F2 | 1.356 | 1.359 |
| Dihedral Angle (°) | C2-C1-C7-C8 | -38.5 | -38.7 |
Ab Initio Methods for High-Level Electronic Structure Calculations
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. bldpharm.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT for certain properties, particularly those involving electron correlation. While computationally more demanding, ab initio calculations are invaluable for benchmarking results obtained from DFT. libretexts.org For this compound, high-level ab initio calculations could be used to refine the electronic energy and investigate excited states with high precision, providing a "gold standard" reference for other computational models.
Conformational Analysis and Rotational Barriers
The two phenyl rings in biphenyl derivatives are not coplanar due to steric hindrance between the ortho substituents. researchgate.net The rotation around the central C-C single bond is a critical conformational feature. For this compound, the presence of a fluorine atom at the 2'-position and a hydroxyl group at the 3-position dictates the molecule's preferred conformation.
The analysis of the potential energy surface associated with the rotation around the inter-ring bond reveals the energy barriers between different conformations. The most stable conformer will be the one that minimizes steric repulsion. In substituted biphenyls, this often results in a twisted structure. researchgate.net For similar 2,2'-disubstituted biphenyls, studies have identified stable syn and anti conformations, with a significant energy barrier to rotation. researchgate.net The dihedral angle in this compound is expected to be influenced by repulsive forces between the ortho-fluorine and the hydrogen atoms on the adjacent ring, as well as potential intramolecular hydrogen bonding involving the hydroxyl group. This conformational preference is crucial as it directly impacts the molecule's electronic properties and biological activity.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the hydroxyl-substituted phenyl ring, which is more electron-rich. The LUMO would likely be distributed across both aromatic rings. The electron-withdrawing nature of the fluorine atoms and the electron-donating character of the hydroxyl group will modulate the energies of these orbitals. nih.gov Analysis of related fluorinated biphenyls using DFT methods provides insight into the expected values. nih.gov
Table 2: Illustrative FMO Analysis for a Series of Difluorinated Biphenyl Analogs (Note: Data is based on analogous compounds from a study on new difluorinated biphenyls.) nih.govmdpi.com
| Compound Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| DFBPE | -6.93 | -2.14 | 4.79 |
| DFDMBP | -5.91 | -1.11 | 4.80 |
| DFNBP | -7.31 | -3.11 | 4.20 |
| DFBPMS | -6.41 | -1.54 | 4.87 |
Electrostatic Potential Surface (MEP) Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map visualizes the electrostatic potential on the electron density surface, with different colors indicating various charge distributions. uni-muenchen.de Red regions signify negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.de
In this compound, the MEP analysis is expected to show a significant negative potential (red) around the oxygen atom of the hydroxyl group and the fluorine atoms, due to their high electronegativity. These sites represent the centers for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), making it a likely site for nucleophilic interaction or hydrogen bonding. mdpi.com The aromatic protons would also show varying degrees of positive potential. Such maps are crucial for understanding intermolecular interactions and predicting how the molecule will engage with biological targets or other reactants. mdpi.com
Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) Analyses for Electronic Delocalization and Bonding Character
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core electrons. wikipedia.orgfluorine1.ru This method provides a quantitative description of bonding, hybridization, and electronic delocalization through the analysis of donor-acceptor interactions. Natural Localized Molecular Orbitals (NLMO) are closely related and provide a representation of the occupied molecular orbitals in a localized form.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic parameters of molecules, offering high accuracy that can aid in structure elucidation and characterization. nih.govyoutube.com
Prediction of NMR Chemical Shifts:
The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a standard application of computational chemistry. idc-online.commanchester.ac.uk The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework for calculating nuclear magnetic shielding constants. nih.gov These shielding constants (σ) are then converted to chemical shifts (δ) using a reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. researchgate.net
The choice of DFT functional and basis set is crucial for accuracy. For fluorinated organic molecules, hybrid functionals like B3LYP or dispersion-corrected functionals such as ωB97XD have proven effective. nsf.govrsc.org Basis sets like 6-31+G(d,p) or the correlation-consistent cc-pVTZ are often used to provide a good balance between computational cost and accuracy. researchgate.netnsf.gov Studies on other fluorinated compounds have shown that gas-phase calculations can sometimes yield more accurate results than those including implicit solvation models, although the specific solvent can influence experimental values. nih.gov For 2',4'-Difluoro-[1,1'-biphenyl]-3-ol, theoretical calculations would provide valuable data for all unique proton, carbon, and fluorine environments.
Illustrative Predicted NMR Chemical Shifts:
While experimental data for 2',4'-Difluoro-[1,1'-biphenyl]-3-ol is not available in the sources, a hypothetical table of predicted chemical shifts based on DFT calculations for a similar molecule is presented below to illustrate the expected output.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for 2',4'-Difluoro-[1,1'-biphenyl]-3-ol. This table is for illustrative purposes and does not represent experimentally verified data.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C-1 | - | 138.5 |
| C-2 | 7.15 | 115.2 |
| C-3 | - | 155.8 (ipso-OH) |
| C-4 | 6.90 | 118.0 |
| C-5 | 7.25 | 130.1 |
| C-6 | 6.98 | 120.5 |
| C-1' | - | 125.4 (d, JCF) |
| C-2' | - | 160.2 (d, JCF) |
| C-3' | 7.05 (m) | 111.8 (d, JCF) |
| C-4' | - | 162.5 (d, JCF) |
| C-5' | 6.85 (m) | 104.9 (t, JCF) |
| C-6' | 7.35 (m) | 132.7 (d, JCF) |
| OH | 9.50 (s) | - |
Prediction of Vibrational Frequencies:
Theoretical vibrational analysis is used to predict infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies using DFT, one can assign the vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.netnih.gov These calculations are typically performed on a geometry-optimized structure of the molecule. nih.gov
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. psu.edu Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. youtube.com For a molecule like 2',4'-Difluoro-[1,1'-biphenyl]-3-ol, key vibrational modes would include the O-H stretch, C-F stretches, C-C ring stretches, and various C-H bending modes.
Illustrative Predicted Vibrational Frequencies:
The following table provides an example of predicted vibrational frequencies and their assignments for key functional groups that would be present in 2',4'-Difluoro-[1,1'-biphenyl]-3-ol.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Modes in 2',4'-Difluoro-[1,1'-biphenyl]-3-ol. This table is for illustrative purposes and does not represent experimentally verified data.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |
| ν(O-H) | 3550 | O-H stretching |
| ν(C-H) | 3100 - 3000 | Aromatic C-H stretching |
| ν(C=C) | 1610, 1580, 1480 | Aromatic C=C stretching |
| δ(O-H) | 1350 | O-H in-plane bending |
| ν(C-F) | 1280, 1150 | C-F stretching |
| ν(C-O) | 1220 | C-O stretching |
Molecular Dynamics Simulations (if relevant to solution or condensed phases)
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules in solution or other condensed phases. nih.gov For a molecule like 2',4'-Difluoro-[1,1'-biphenyl]-3-ol, MD simulations could provide significant insights into its conformational dynamics, solvation, and interactions with other molecules, including biological macromolecules.
MD simulations on related hydroxylated polychlorinated biphenyls (HO-PCBs) have been used to investigate their interactions with biological targets like the estrogen receptor. nih.gov These studies typically involve:
System Setup: Placing the molecule of interest in a simulation box filled with a solvent (e.g., water) and, if relevant, a target protein.
Force Field Application: Using a molecular mechanics force field to describe the potential energy of the system as a function of atomic positions.
Simulation: Solving Newton's equations of motion numerically to generate a trajectory of the system over time, typically on the nanosecond to microsecond timescale.
From the resulting trajectory, various properties can be analyzed. For 2',4'-Difluoro-[1,1'-biphenyl]-3-ol, MD simulations could be used to:
Analyze Conformational Preferences: The dihedral angle between the two phenyl rings is a key conformational feature of biphenyls. MD simulations can reveal the preferred rotational angles and the energy barriers to rotation in a specific solvent environment.
Study Solvation Shell Structure: The arrangement of solvent molecules (e.g., water) around the solute can be characterized, providing insights into hydration and solubility. The simulations can detail the nature of hydrogen bonding between the phenolic hydroxyl group and water. nih.gov
Investigate Intermolecular Interactions: In mixtures or when interacting with a biological receptor, MD can elucidate the specific interactions, such as hydrogen bonds and van der Waals forces, that govern its behavior. nih.gov For instance, simulations could predict the binding mode and affinity of 2',4'-Difluoro-[1,1'-biphenyl]-3-ol to a target protein by calculating the binding free energy. nih.gov
While no MD simulations have been specifically published for 2',4'-Difluoro-[1,1'-biphenyl]-3-ol, the methodologies are well-established and would be highly relevant for understanding its behavior in condensed phases. nih.govnih.gov
Materials Science and Non Biological Applications of Fluorinated Biphenylols
Role as Building Blocks in Liquid Crystal Materials
Fluorinated biphenyls are fundamental components in the formulation of liquid crystal (LC) mixtures due to their unique properties, such as high birefringence, specific dielectric anisotropy, and thermal stability. While direct studies on 2',4'-Difluoro-[1,1'-biphenyl]-3-ol in liquid crystal synthesis are not extensively documented in publicly available research, the synthesis of structurally related fluorinated biphenyl (B1667301) derivatives highlights their importance in this field.
For instance, new liquid crystal compounds based on a 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl-4-(trifluoromethoxy) benzoate (B1203000) core with additional fluorine substituents have been synthesized. One such example is the synthesis of 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl 4-(trifluoromethoxy) benzoate. researchgate.net These compounds exhibit enantiotropic nematic behavior over a broad temperature range, making them suitable for applications in liquid crystal displays and other electro-optical devices. researchgate.net The synthesis of these materials often involves multi-step reactions, starting from commercially available fluorinated precursors. The presence of fluorine atoms is crucial for achieving the desired physical properties, such as reduced absorption in the infrared region and high birefringence. researchgate.net
The general approach to designing liquid crystals involves creating molecules with a rigid core and flexible terminal groups. The fluorinated biphenyl unit serves as a key part of the rigid core, and the position and number of fluorine atoms can be tailored to control the dielectric anisotropy of the molecule. For example, 2,3-difluoroaryl motifs are known to induce negative dielectric anisotropy, a critical property for modern display technologies like vertical alignment (VA) LCDs. nih.gov
To illustrate the synthesis of a fluorinated biphenyl-containing liquid crystal, the following table outlines the synthesis of a related compound, showcasing the type of chemical transformations involved.
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 1 | 2,3-difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-ol | 4-(trifluoromethoxy)benzoyl chloride | Pyridine, CH₂Cl₂ | 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl 4-(trifluoromethoxy) benzoate researchgate.net |
This example demonstrates how a fluorinated biphenylol precursor can be esterified to create a more complex liquid crystalline molecule. The resulting compounds are then characterized for their mesomorphic properties, including clearing points and phase transition temperatures, to assess their suitability for device applications. mdpi.com
Application in Organic Electronic Devices (e.g., OLEDs, OFETs)
Fluorinated organic materials are playing an increasingly important role in the advancement of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of fluorine atoms into the organic semiconductor can significantly enhance device performance by improving charge carrier mobility, increasing thermal stability, and tuning energy levels for efficient charge injection and transport.
While specific data on the direct application of 2',4'-Difluoro-[1,1'-biphenyl]-3-ol in OLEDs and OFETs is scarce, the use of closely related fluorinated biphenyls is well-established. For example, 2,4-Difluoro-1,1'-biphenyl is utilized in the manufacture of OLEDs due to its favorable electronic and fluorescent properties. researchgate.net
In the context of OLEDs, researchers have developed deep blue emitters with a dual-core structure incorporating anthracene (B1667546) and pyrene, where oxazole (B20620) derivatives are introduced. The synthesis of these materials involves Suzuki coupling reactions with boronic esters of fluorinated compounds. For instance, the synthesis of 2-(4-(6-(anthracen-9-yl)pyren-1-yl)phenyl)-4,5-diphenyloxazole (AP-TPO) involves the reaction of a brominated precursor with a boronic ester in the presence of a palladium catalyst. nih.gov These materials exhibit high photoluminescence quantum yields and are used as the emitting layer in non-doped OLED devices, achieving high current efficiency and external quantum efficiency. nih.gov
The following table summarizes the performance of an OLED device using a related fluorinated dual-core emitter.
| Device Structure | Emitter | Maximum Emission Wavelength (nm) | Current Efficiency (cd/A) | External Quantum Efficiency (%) |
| ITO/PEDOT:PSS/Emitter/TPBi/LiF/Al | TPO-AP | 443 | 5.49 | 4.26 |
Data sourced from a study on dual-core emitters for OLEDs. nih.gov
This data underscores the potential of fluorinated organic molecules in achieving high-performance OLEDs. The electron-withdrawing nature of fluorine atoms can help in balancing charge transport within the device, leading to improved efficiency and color purity.
Precursors for Advanced Polymer Synthesis and Functional Materials
Fluorinated biphenylols serve as crucial precursors for the synthesis of advanced polymers and functional materials with enhanced properties. The incorporation of the fluorinated biphenyl moiety into a polymer backbone can impart desirable characteristics such as high thermal stability, chemical resistance, low dielectric constant, and specific optical properties.
While direct polymerization of 2',4'-Difluoro-[1,1'-biphenyl]-3-ol is not widely reported, the synthesis of polymers from similar fluorinated biphenyl derivatives is a common strategy to create high-performance materials. For example, the synthesis of coordination polymers often utilizes ligands derived from functionalized biphenyls. In one study, 1D-coordination polymers were formed from the reaction of copper(II) acetate (B1210297) and 4′-(4-alkyloxyphenyl)-3,2′:6′,3″-terpyridines. researchgate.net Although not a direct polymerization of a biphenylol, this illustrates how biphenyl-containing ligands can be used to construct extended polymeric structures.
The synthesis of such polymers can be achieved through various polymerization techniques, including step-growth polymerization and coordination polymerization. The properties of the resulting polymers can be fine-tuned by varying the structure of the fluorinated biphenyl monomer and the other co-monomers.
A representative synthesis of a coordination polymer is outlined below:
| Ligand | Metal Salt | Solvent System | Resulting Polymer Structure |
| 4′-(4-alkyloxyphenyl)-3,2′:6′,3″-terpyridine | Cu(OAc)₂·H₂O | Methanol/Chloroform | 1D-polymer with {Cu₂(μ-OAc)₄} paddle-wheel units researchgate.net |
This table highlights the components and resulting structure of a coordination polymer, demonstrating the role of biphenyl-based ligands in creating ordered polymeric materials. The resulting polymers can have applications in areas such as catalysis, gas storage, and molecular recognition.
Design of Ligands in Catalysis (e.g., Palladium-Catalyzed Reactions, Gold-Catalysis)
The biphenyl scaffold is a privileged structure in the design of ligands for transition metal catalysis, particularly for palladium- and gold-catalyzed reactions. The introduction of fluorine atoms into the biphenyl backbone of a ligand can significantly influence the electronic and steric properties of the catalyst, leading to enhanced reactivity, selectivity, and stability.
While ligands derived specifically from 2',4'-Difluoro-[1,1'-biphenyl]-3-ol are not prominently featured in the literature, the design principles are well-illustrated by related fluorinated biphenyl phosphine (B1218219) ligands. These ligands have found widespread use in cross-coupling reactions, which are fundamental transformations in organic synthesis.
In palladium catalysis, biaryl monophosphine ligands have been shown to be highly effective for C-N coupling reactions. nih.gov The synthesis of these ligands often involves the reaction of a Grignard reagent with a dihalobenzene to form a benzyne (B1209423) intermediate, which is then trapped and reacted with a chlorophosphine. The steric bulk and electronic nature of the phosphine ligand are critical for the efficiency of the catalytic cycle.
In gold catalysis, bifunctional biphenyl-2-ylphosphine ligands have been developed to enable tandem reactions. nih.gov These ligands can possess a remote basic functional group that participates in the catalytic cycle, allowing for unprecedented transformations. For example, a tandem gold-catalyzed propargylation of an aldehyde and subsequent cycloisomerization has been achieved using such a ligand. nih.gov
The synthesis of a representative bifunctional phosphine ligand is described in the table below:
| Starting Material | Key Intermediate | Final Ligand | Application |
| 2-Bromo-N,N-dimethylaniline | (2-(Dimethylamino)phenyl)magnesium bromide | (2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)di-tert-butylphosphine | Gold-catalyzed tandem reactions nih.govnih.gov |
The development of these sophisticated ligands has significantly expanded the scope of palladium- and gold-catalyzed reactions, enabling the synthesis of complex molecules with high efficiency and selectivity.
Integration into Supramolecular Assemblies and Frameworks
The ability of molecules to self-assemble into well-defined supramolecular structures is a key area of research in materials science and nanotechnology. Fluorinated biphenylols and related compounds are attractive building blocks for supramolecular chemistry due to the specific intermolecular interactions that fluorine atoms can engage in, such as hydrogen bonding, halogen bonding, and fluorous interactions.
While the direct use of 2',4'-Difluoro-[1,1'-biphenyl]-3-ol in supramolecular assemblies is not extensively documented, the principles are demonstrated by related fluorinated molecules. For example, the self-assembly of a fluorinated zinc porphyrin, [5,10,15,20-Tetrakis(4-n-propylamino-2,3,5,6-tetrafluorophenyl)porphyrinato]zinc(II), leads to the formation of a two-dimensional supramolecular array. nih.gov In this structure, each porphyrin is linked to four other porphyrins through intermolecular interactions, creating a highly ordered network.
Another example is the formation of a fluorous/organic biphasic supramolecular "octopus" assembly. nih.gov This assembly is formed by the coupling of a trinuclear silver(I) complex with a metalloporphyrin. The fluorous and organic components of the assembly create distinct nanoscopic cavities that can encapsulate guest molecules. This biphasic nature can lead to enhanced properties, such as increased phosphorescence of the encapsulated porphyrin. nih.gov
The following table summarizes the components and resulting structure of a fluorinated supramolecular assembly:
| Component 1 | Component 2 | Key Interactions | Supramolecular Structure |
| [Tris{3,5-bis(heptafluoropropyl)-1,2,4-triazolatosilver(I)}] | Platinum(II) octaethylporphyrin | Quadrupole-quadrupole and metal-π interactions | Biphasic double-octopus assembly nih.gov |
Future Directions and Emerging Research Avenues
Exploration of Atropisomeric Properties and Stereoselective Synthesis
A significant area of interest lies in the atropisomeric properties of 2',4-Difluoro-[1,1'-biphenyl]-3-ol. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, a phenomenon particularly relevant to substituted biphenyl (B1667301) compounds. slideshare.net The presence of fluorine atoms on one of the phenyl rings can influence the rotational barrier around the pivotal carbon-carbon bond, potentially leading to stable, chiral atropisomers. nih.govacs.org Research in this area focuses on several key aspects:
Rotational Barrier Calculations: Theoretical and experimental studies are crucial to determine the energy barrier to rotation around the biphenyl linkage. This information is vital to understand whether the atropisomers are stable enough to be isolated at room temperature. The size and electronic nature of the substituents on the ortho positions of the biphenyl system are key factors influencing this barrier. slideshare.net
Stereoselective Synthesis: Developing synthetic methods that selectively produce one atropisomer over the other is a primary goal. This often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction that forms the biphenyl core, such as a Suzuki-Miyaura cross-coupling. youtube.combeilstein-journals.org The ability to synthesize enantiomerically enriched atropisomers is critical for applications in areas like asymmetric catalysis and medicinal chemistry. researchgate.net
Development of Green Chemistry Synthetic Routes
The synthesis of this compound, and biphenyls in general, traditionally relies on methods that can have environmental drawbacks. Consequently, a major research thrust is the development of "green" or sustainable synthetic routes. beilstein-journals.orgnih.gov Key areas of focus include:
Alternative Solvents and Catalysts: Researchers are exploring the use of more environmentally benign solvents, such as water or bio-derived solvents, to replace hazardous organic solvents. rsc.org Additionally, the development of highly efficient and recyclable catalysts, potentially based on earth-abundant metals, is a priority to minimize waste and energy consumption.
Atom Economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product (high atom economy) are being investigated. This minimizes the formation of byproducts and waste. nih.gov
Flow Chemistry: The use of continuous flow reactors is gaining traction as a greener alternative to traditional batch processing. beilstein-journals.org Flow chemistry can offer better control over reaction parameters, improved safety, and easier scalability, contributing to a more sustainable manufacturing process.
Advanced In-Situ Monitoring Techniques for Reaction Optimization
To improve the efficiency and yield of the synthesis of this compound, researchers are increasingly turning to advanced in-situ monitoring techniques. These methods allow for real-time analysis of the reaction as it progresses, providing valuable insights for optimization.
Spectroscopic Methods: Techniques like in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can track the consumption of reactants and the formation of products and intermediates. acs.org This data allows for precise determination of reaction endpoints and can help identify potential side reactions.
Chromatographic Techniques: Real-time monitoring using techniques like High-Performance Liquid Chromatography (HPLC) can provide detailed information about the composition of the reaction mixture, enabling the optimization of parameters such as temperature, pressure, and catalyst loading to maximize the yield of the desired product.
The data gathered from these in-situ monitoring techniques is invaluable for developing robust and efficient synthetic protocols for this compound and its derivatives.
Computational Design and Predictive Modeling for Novel Derivatives and Applications
Computational chemistry and machine learning are becoming indispensable tools in the design and discovery of new molecules with desired properties. malvernpanalytical.com For this compound, these approaches are being used to:
Predict Physicochemical Properties: Computational models can predict key properties of novel derivatives, such as solubility, stability, and electronic characteristics, even before they are synthesized. researchgate.net This allows researchers to prioritize the synthesis of compounds with the most promising profiles.
Structure-Activity Relationship (SAR) Studies: By analyzing the relationship between the structure of different derivatives and their biological activity or material properties, computational models can guide the design of new compounds with enhanced performance. nih.govnih.gov This is particularly relevant for applications in drug discovery and materials science. researchgate.netmdpi.com
Reaction Prediction and Optimization: Machine learning algorithms can be trained on existing reaction data to predict the outcome of new reactions and to identify the optimal conditions for a given transformation. princeton.educhemrxiv.org This can significantly accelerate the process of developing efficient synthetic routes for novel derivatives of this compound.
The integration of these computational tools is poised to revolutionize the discovery and development of new applications for this versatile chemical compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2',4-Difluoro-[1,1'-biphenyl]-3-ol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts (e.g., Pd(OAc)₂ or PEPPSI-IPr) with aryl halides and boronic acids. For example, coupling 3-bromo-2,4-difluorophenol with a fluorophenylboronic acid derivative under inert conditions (N₂/Ar) at 80–100°C in a solvent system of toluene/water with a base like K₂CO₃ .
- Optimization : Reaction efficiency depends on ligand choice (e.g., XPhos enhances stability), solvent polarity, and stoichiometric ratios. Ag₂CO₃ may act as an additive to suppress protodehalogenation .
Q. How can the hydroxyl group at the 3-position be selectively functionalized without affecting the fluorine substituents?
- Methodology : The hydroxyl group can undergo alkylation or acylation using protecting-group strategies. For example, protection with tert-butyldimethylsilyl (TBS) chloride in DMF, followed by Grignard reagent addition to the biphenyl core. Deprotection with TBAF restores the hydroxyl group .
- Challenges : Fluorine’s electronegativity may deactivate electrophilic substitution; thus, mild conditions (e.g., low temperatures) are critical to avoid side reactions .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Key Techniques :
- NMR Spectroscopy : ¹⁹F NMR distinguishes fluorine environments (δ -110 to -125 ppm for aromatic F), while ¹H NMR resolves coupling patterns between fluorine and adjacent protons .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS confirms molecular weight and purity (>95%) .
- X-ray Crystallography : Resolves steric effects of fluorine substituents on biphenyl planarity .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : Fluorine’s electron-withdrawing nature increases the electrophilicity of adjacent carbons, enhancing oxidative addition in Pd-catalyzed couplings. However, steric hindrance from ortho-fluorine may slow transmetallation. Computational studies (DFT) reveal that C-F bond polarization lowers activation barriers for aryl halide activation .
- Data Contradiction : Some studies report reduced yields with highly fluorinated substrates due to competing side reactions (e.g., homo-coupling), necessitating ligand screening (e.g., SPhos vs. XPhos) .
Q. What strategies can address discrepancies in reported biological activities of fluorinated biphenyl derivatives?
- Case Study : Biphenyl analogs like 4-(3-methyl-but-2-enyl)-5-methoxy-(1,1'-biphenyl)-3-ol exhibit antibacterial activity (MIC 15.63 µg/mL against Bacillus subtilis). For this compound, dose-response assays (e.g., broth microdilution) and metabolomic profiling (LC-MS/MS) can clarify whether activity arises from membrane disruption or enzyme inhibition .
- Troubleshooting : Control for fluorine’s metabolic stability vs. potential toxicity using cytotoxicity assays (e.g., HEK293 cell lines) .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodology :
- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina. Fluorine’s van der Waals radius (~1.47 Å) and hydrophobic effects are critical for pose validation .
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess frontier molecular orbitals (HOMO-LUMO gaps) and reactive sites .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Process Chemistry : Batch reactor optimization (e.g., flow chemistry) minimizes byproducts. For example, a continuous-flow system with immobilized Pd catalysts achieves >90% yield at 0.1 mol% catalyst loading .
- Regioselectivity : Competing para/ortho coupling in biphenyl systems can be mitigated using directing groups (e.g., hydroxyl group coordination to Pd) .
Key Considerations for Researchers
- Contradictions : Fluorine’s dual role as an electron-withdrawing group and steric hindrance requires careful reaction design.
- Advanced Tools : Combine experimental data (e.g., kinetic isotope effects) with computational models to resolve mechanistic ambiguities.
- Safety : Fluorinated biphenyls may exhibit neurotoxicity; adhere to OSHA guidelines for handling and disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
